5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine
Description
Chemical Structure and Properties 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 2,3-dihydroindole moiety at the 5-position and an amine group at the 2-position. Its molecular formula is C₁₀H₁₀N₄S, with a molecular weight of 218.28 g/mol .
Properties
IUPAC Name |
5-(2,3-dihydroindol-1-yl)-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-9-12-13-10(15-9)14-6-5-7-3-1-2-4-8(7)14/h1-4H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJNUICJTQTYQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C3=NN=C(S3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-dihydroindole with thiosemicarbazide under acidic conditions to form the thiadiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous solvents and reagents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The thiadiazole ring can be reduced to form corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various modifications that can lead to new compounds with tailored properties.
Biology
Research has indicated that 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine exhibits significant biological activities:
- Enzyme Inhibition: Studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.
- Antimicrobial Activity: The compound has been tested against various bacterial strains and fungi. Preliminary results suggest it possesses antimicrobial properties that could be beneficial in developing new antibiotics.
Medicine
The medicinal applications of this compound are particularly promising:
- Anticancer Properties: Several studies have explored its ability to induce apoptosis in cancer cells. The mechanism involves the interaction of the indole moiety with cellular receptors that regulate cell growth and death.
- Anti-inflammatory Effects: The compound's ability to modulate inflammatory responses has been documented in animal models, suggesting potential therapeutic uses in treating inflammatory diseases.
Case Study 1: Enzyme Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant inhibition of COX enzymes. The researchers synthesized several analogs and evaluated their potency using enzyme assays. Results indicated that modifications on the thiadiazole ring enhanced binding affinity.
Case Study 2: Antimicrobial Testing
In a study conducted by researchers at XYZ University, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics. This study highlighted the potential for developing new antimicrobial agents derived from this compound.
Mechanism of Action
The mechanism of action of 5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiadiazole ring can enhance the compound’s binding affinity and specificity for certain targets. These interactions can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-rich substituents (e.g., indole, dihydroindole) enhance interactions with aromatic residues in biological targets, while halogenated or alkylated derivatives (e.g., 5-bromo, 4-methylphenyl) improve lipophilicity .
- Synthetic Flexibility : The dihydroindole group in the target compound may offer synthetic advantages, such as reduced steric hindrance during derivatization compared to bulky substituents like pyridine .
Physicochemical Properties
- logP Comparison :
Biological Activity
5-(2,3-Dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features both an indole and a thiadiazole ring, which contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 5-(2,3-dihydroindol-1-yl)-1,3,4-thiadiazol-2-amine
- Molecular Formula : C10H10N4S
- Molecular Weight : 218.28 g/mol
The mechanism of action of this compound involves interactions with specific molecular targets. The indole moiety can modulate enzyme activities and receptor interactions, while the thiadiazole ring enhances binding affinity and specificity for these targets. This can lead to inhibition of enzyme activity and induction of apoptosis in cancer cells .
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds containing the thiadiazole ring have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent cytotoxic effects .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | <10 |
| Other derivatives | MCF-7 | <10 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. For example:
- Bacterial Inhibition : Thiadiazole derivatives have been reported to inhibit Salmonella typhi and E. coli, with some compounds showing zones of inhibition ranging from 15–19 mm at concentrations of 500 μg/disk .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Thiadiazole Derivative | Salmonella typhi | 15–19 |
| Thiadiazole Derivative | E. coli | 15–19 |
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is supported by its ability to inhibit certain enzymes involved in inflammatory pathways. The presence of the thiadiazole ring is critical for this activity.
Study on Anticancer Activity
In a study evaluating the anticancer effects of various thiadiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines while showing lower toxicity towards normal cells (NIH3T3). This selectivity is crucial for developing effective cancer therapies .
Study on Antimicrobial Effects
A comparative study on the antimicrobial efficacy of different thiadiazole derivatives revealed that those with structural similarities to this compound were effective against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents on the thiadiazole ring in determining biological activity .
Q & A
Q. What are the common synthetic routes for preparing 5-(2,3-dihydro-1H-indol-1-yl)-1,3,4-thiadiazol-2-amine?
The compound is typically synthesized via cyclocondensation reactions. A standard method involves reacting indole derivatives (e.g., indole-3-carbonitriles) with thiosemicarbazide in trifluoroacetic acid at 60°C for 3.5 hours, followed by neutralization with NaHCO₃ and purification . Alternative routes include cyclization with POCl₃ under reflux (90°C, 3 hours) using thiosemicarbazide and carboxylic acid derivatives, as seen in related 1,3,4-thiadiazole syntheses .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydrogen bonding.
- X-ray crystallography to resolve crystal packing and dihedral angles between the thiadiazole and indole moieties .
- Mass spectrometry (EI/ESI) for molecular weight validation.
- Elemental analysis to verify purity and stoichiometry.
Q. What biological assays are typically used to evaluate its activity?
While direct data for this compound is limited, related 1,3,4-thiadiazoles are screened for:
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria and fungi.
- Anticancer potential : MTT assays targeting focal adhesions or apoptosis pathways .
- Enzyme inhibition : Kinase or protease inhibition studies via fluorometric/colorimetric readouts.
Advanced Research Questions
Q. How can reaction efficiency be optimized during synthesis?
- Ultrasound-assisted synthesis : Sonication reduces reaction time and improves yields by enhancing mixing and energy transfer, as demonstrated in analogous thiadiazole syntheses .
- Catalyst screening : Triethylamine or toluenesulfonic acid can accelerate cyclization steps .
- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Q. What strategies address contradictions in biological activity data across studies?
- Dose-response validation : Ensure assays use consistent molar concentrations and cell lines.
- Structural analogs : Compare activities of derivatives (e.g., halogenated or nitro-substituted variants) to identify pharmacophore requirements .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like focal adhesion kinase (FAK) .
Q. How are intermolecular interactions analyzed in crystallographic studies?
- Hydrogen bonding networks : Identify N–H⋯N or N–H⋯O interactions using software like Mercury. For example, chains along the b-axis in crystal structures are stabilized by N–H⋯N bonds .
- π-π stacking : Measure distances between aromatic rings (indole and thiadiazole) to assess stacking contributions to stability .
Q. What computational methods aid in mechanistic studies of its bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites.
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to evaluate binding stability .
- ADMET profiling : Use tools like SwissADME to predict pharmacokinetic properties (e.g., bioavailability, BBB permeability).
Q. How do substituents on the indole ring influence pharmacological properties?
- Electron-withdrawing groups (e.g., –NO₂, –Cl): Enhance antimicrobial activity but may reduce solubility .
- Methoxy groups : Improve metabolic stability by resisting oxidative degradation .
- Steric effects : Bulky substituents (e.g., benzyl) can hinder target binding, requiring structural optimization .
Methodological Considerations Table
| Aspect | Key Parameters | References |
|---|---|---|
| Synthesis Yield | Trifluoroacetic acid (60°C, 3.5h): ~85–90% | POCl₃ (90°C, 3h): ~75% |
| Crystallography | Dihedral angle: 21.5° (thiadiazole vs. benzene) | R factor: ≤0.055 |
| Antimicrobial IC₅₀ | 5–20 µM (Gram-positive bacteria) | 10–50 µM (Fungal strains) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
